

An In-depth Technical Guide to Benzyl (4-oxocyclohexyl)carbamate

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Compound of Interest

Compound Name: Benzyl (4-oxocyclohexyl)carbamate

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Abstract

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and expected analytical data for **Benzyl (4-oxocyclohexyl)carbamate**. As a bifunctional molecule containing a ketone and a carbamate-protected amine, it serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. This document consolidates computed physicochemical properties and outlines a detailed, representative experimental protocol for its preparation and purification. All quantitative data is summarized in structured tables for clarity and ease of comparison.

Compound Identification and Chemical Properties

Benzyl (4-oxocyclohexyl)carbamate, also known by its CAS Number 16801-63-1, is a key organic building block. The benzyloxycarbonyl (Cbz) group serves as a common protecting group for the amine, which can be removed under various conditions, while the ketone functionality allows for a range of subsequent chemical transformations.

Nomenclature and Identifiers

Identifier Type	Data	Reference
IUPAC Name	benzyl N-(4-oxocyclohexyl)carbamate	[1]
CAS Number	16801-63-1	[1]
PubChem CID	14615292	[1]
Molecular Formula	C ₁₄ H ₁₇ NO ₃	[1]
SMILES	<chem>C1CC(=O)CCC1NC(=O)OCC2=CC=CC=C2</chem>	[1]
InChIKey	VHXBIBFCJISKFA-UHFFFAOYSA-N	[1]
Synonyms	4-(Benzyloxycarbonylamino)cyclohexanone, N-Cbz-4-aminocyclohexanone, (4-Oxocyclohexyl)carbamic acid benzyl ester	[1]

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of **Benzyl (4-oxocyclohexyl)carbamate**. Experimental data for properties such as melting and boiling points are not readily available in published literature.

Property	Value	Reference
Molecular Weight	247.29 g/mol	[1]
Exact Mass	247.12084340 Da	[1]
XLogP3 (Predicted)	1.7	[1]
Topological Polar Surface Area	55.4 Å ²	[1]
Hydrogen Bond Donor Count	1	
Hydrogen Bond Acceptor Count	3	
Rotatable Bond Count	3	

Proposed Experimental Protocols

While a specific, peer-reviewed synthesis for **Benzyl (4-oxocyclohexyl)carbamate** is not widely documented, a robust synthesis can be proposed based on well-established reactions for N-protection of amines. The following protocol describes a representative method for its synthesis via the reaction of 4-aminocyclohexanone with benzyl chloroformate.

Synthesis of Benzyl (4-oxocyclohexyl)carbamate

This procedure details the N-protection of 4-aminocyclohexanone using benzyl chloroformate under basic aqueous conditions.

Materials and Reagents:

- 4-Aminocyclohexanone hydrochloride
- Benzyl chloroformate (Cbz-Cl)[2]
- Sodium carbonate (Na₂CO₃)
- Dichloromethane (DCM)
- Ethyl acetate (EtOAc)

- Hexane
- Magnesium sulfate (MgSO_4), anhydrous
- Deionized water

Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminocyclohexanone hydrochloride (1.0 eq) and sodium carbonate (2.5 eq) in 50 mL of deionized water.
- **Cooling:** Cool the aqueous solution to 0 °C in an ice-water bath.
- **Addition of Reagent:** While stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 5 °C.
- **Reaction:** Allow the mixture to warm to room temperature and continue stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.
- **Workup - Extraction:** Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (3 x 50 mL).
- **Washing:** Combine the organic layers and wash sequentially with 1 M HCl (1 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).
- **Drying and Concentration:** Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product can be purified by column chromatography or recrystallization.

Protocol: Column Chromatography

- **Slurry Preparation:** Adsorb the crude oil onto a small amount of silica gel.

- Column Packing: Pack a silica gel column using a gradient of ethyl acetate in hexane (starting from 10% ethyl acetate).
- Elution: Carefully load the slurry onto the column and elute with the solvent gradient. Collect fractions based on TLC analysis.
- Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield **Benzyl (4-oxocyclohexyl)carbamate** as a solid.

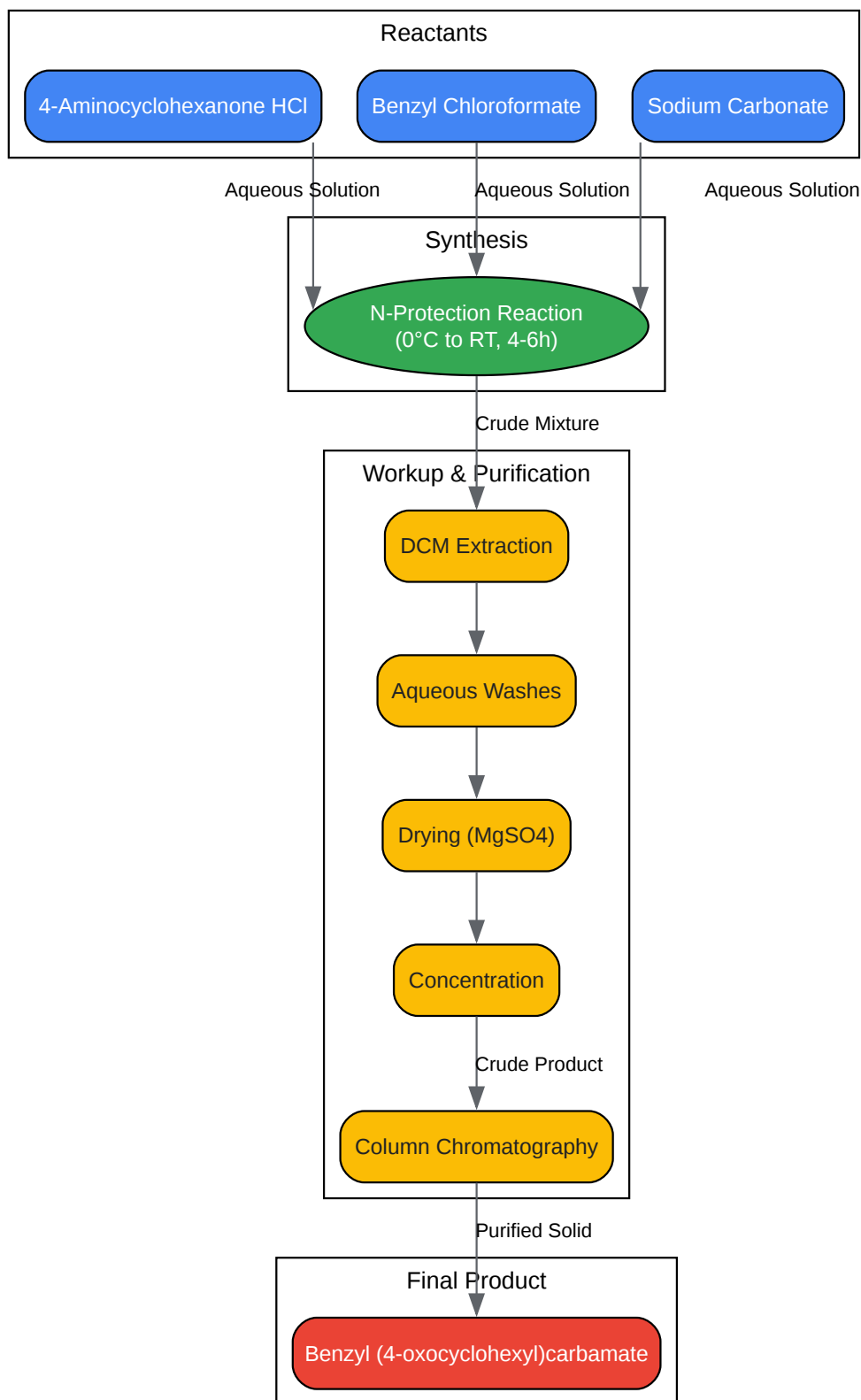
Expected Analytical Data

The identity and purity of the synthesized compound should be confirmed using modern spectroscopic techniques. The following table outlines the expected characteristics.

Analytical Technique	Expected Characteristics
Infrared (IR) Spectroscopy	~3300 cm ⁻¹ (N-H stretch, carbamate), ~1710 cm ⁻¹ (C=O stretch, ketone), ~1685 cm ⁻¹ (C=O stretch, carbamate), ~1530 cm ⁻¹ (N-H bend), ~1250 cm ⁻¹ (C-O stretch), ~740, 700 cm ⁻¹ (Aromatic C-H bend)
Mass Spectrometry (MS)	Predicted [M+H] ⁺ : m/z 248.12813; Predicted [M+Na] ⁺ : m/z 270.11007[3]
¹ H NMR (CDCl ₃ , 400 MHz)	δ ~7.3 ppm (m, 5H, Ar-H), δ ~5.1 ppm (s, 2H, -O-CH ₂ -Ar), δ ~5.0 ppm (br s, 1H, N-H), δ ~3.8 ppm (m, 1H, CH-N), δ ~2.1-2.6 ppm (m, 8H, cyclohexyl protons)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ ~210 ppm (C=O, ketone), δ ~156 ppm (C=O, carbamate), δ ~136 ppm (Ar-C), δ ~128 ppm (Ar-CH), δ ~67 ppm (-O-CH ₂ -Ar), δ ~48 ppm (CH-N), δ ~40 ppm (CH ₂ adjacent to C=O), δ ~33 ppm (other CH ₂)

Visualization of Synthetic Workflow

The following diagram illustrates the proposed logical workflow for the synthesis and purification of **Benzyl (4-oxocyclohexyl)carbamate**.



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Caption: Synthetic workflow for **Benzyl (4-oxocyclohexyl)carbamate**.

Safety and Handling

Benzyl (4-oxocyclohexyl)carbamate is classified as causing serious eye irritation (H319).[1]
Standard laboratory safety precautions should be employed when handling this compound.

- Personal Protective Equipment (PPE): Wear safety glasses or goggles, a laboratory coat, and chemical-resistant gloves.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place.

The reactant, benzyl chloroformate, is toxic, corrosive, and moisture-sensitive and should be handled with extreme care in a fume hood.[2]

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References

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- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 3. PubChemLite - Benzyl (4-oxocyclohexyl)carbamate (C₁₄H₁₇NO₃) [pubchemlite.lcsb.uni.lu]
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